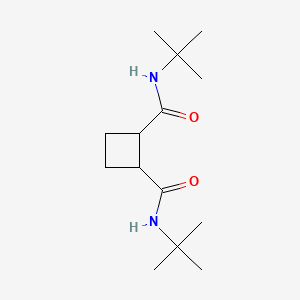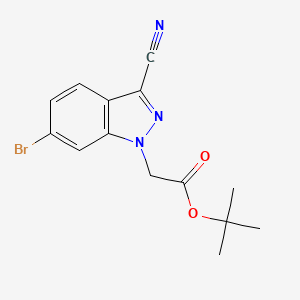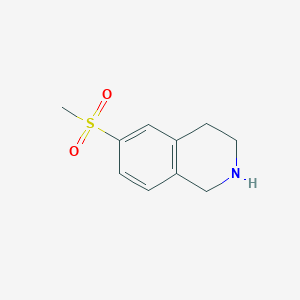![molecular formula C18H14O5S B13941561 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)
2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- is a complex organic compound that belongs to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylic acid group and a sulfonyl ester group derived from 4-methylphenol. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthalenecarboxylic acid.
Sulfonylation: The carboxylic acid group is reacted with a sulfonyl chloride derivative of 4-methylphenol under basic conditions to form the sulfonyl ester.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl ester group to a sulfonamide or other reduced forms.
Substitution: The sulfonyl ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and sulfonic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl ester group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- include:
2-Naphthalenecarboxylic acid: Lacks the sulfonyl ester group and has different reactivity and applications.
4-Methylphenyl sulfonyl chloride: Used as a reagent in the synthesis of sulfonyl esters but lacks the naphthalene ring system.
Naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl ester and has different chemical properties.
The uniqueness of 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- lies in its combination of functional groups, which allows for diverse reactivity and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C18H14O5S |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-(4-methylphenyl)sulfonyloxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O5S/c1-12-6-8-15(9-7-12)24(21,22)23-17-11-14(18(19)20)10-13-4-2-3-5-16(13)17/h2-11H,1H3,(H,19,20) |
Clé InChI |
CKUAXALJGLPFHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)
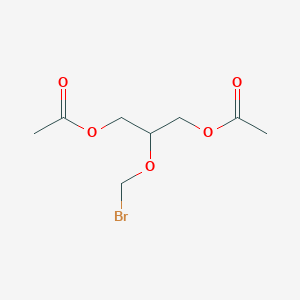


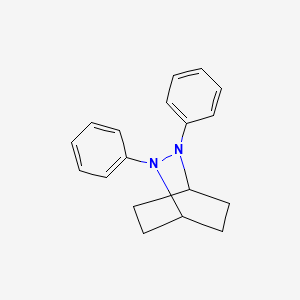
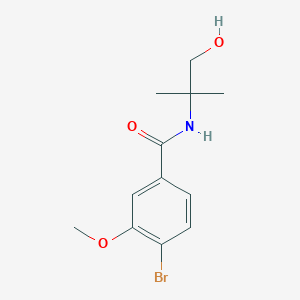

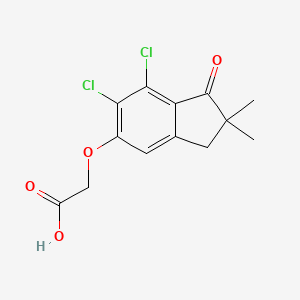
![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)

